molecular formula C14H11Cl2NO3S B3013771 2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide CAS No. 339105-52-1

2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide

Cat. No.: B3013771
CAS No.: 339105-52-1
M. Wt: 344.21
InChI Key: JLEGKAMJLMXKNK-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide is a useful research compound. Its molecular formula is C14H11Cl2NO3S and its molecular weight is 344.21. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • 2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide and its derivatives have been studied extensively in the field of organic synthesis. They serve as key intermediates for synthesizing various sulfonamide derivatives, as exemplified in the work by Ghorab et al. (2015), where they synthesized compounds showing potent anticancer activity against breast and colon cancer cell lines (Ghorab et al., 2015).

Antibacterial Properties

  • These compounds have also been synthesized and evaluated for their antibacterial properties. A study by Nafeesa et al. (2017) found certain derivatives to be effective inhibitors of gram-negative bacterial strains (K. Nafeesa et al., 2017). Additionally, research by Iqbal et al. (2017) identified specific compounds with significant inhibitory effects against various bacterial strains, highlighting their potential as antibacterial agents (Kashif Iqbal et al., 2017).

Crystallography and Material Science

  • The compound has also been a subject of interest in crystallography and material science. Studies by Saravanan et al. (2016) and Narayana et al. (2016) have detailed the crystal structures of related compounds, providing insights into their molecular interactions and structural properties (K. Saravanan et al., 2016), (B. Narayana et al., 2016).

Nonlinear Optical Properties

  • Its derivatives have also been explored for their nonlinear optical properties, as shown in a study by Castro et al. (2017), where they identified certain crystals as potential candidates for photonic devices (A. N. Castro et al., 2017).

Antiviral and Antiapoptotic Effects

  • Moreover, some derivatives have demonstrated significant antiviral and antiapoptotic effects, particularly in the context of treating diseases like Japanese encephalitis, as evidenced by the research conducted by Ghosh et al. (2008) (Joydeep Ghosh et al., 2008).

Vibrational Spectroscopy and Quantum Mechanical Studies

  • Vibrational spectroscopy and quantum mechanical studies have been applied to these compounds, as seen in the work by Jenepha Mary et al. (2022), which characterizes an antiviral active molecule and explores its intramolecular and intermolecular interactions (S. J. Jenepha Mary et al., 2022).

Properties

IUPAC Name

2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S/c15-9-14(18)17-10-5-7-11(8-6-10)21(19,20)13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEGKAMJLMXKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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